(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Description

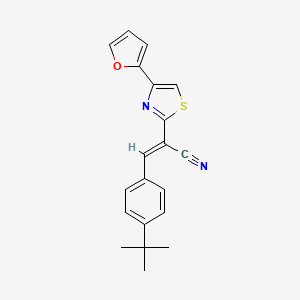

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a furan-2-yl group at the 4-position and a 4-(tert-butyl)phenyl group at the 3-position. The (E)-configuration of the acrylonitrile moiety ensures planar geometry, which is critical for electronic conjugation and applications in optoelectronics or sensing .

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-20(2,3)16-8-6-14(7-9-16)11-15(12-21)19-22-17(13-24-19)18-5-4-10-23-18/h4-11,13H,1-3H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYGBDMEUXVET-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a thiazole ring and a furan moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing thiazole and furan derivatives often exhibit:

- Anticancer Activity : Compounds similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile have demonstrated inhibitory effects on cancer cell proliferation by targeting signaling pathways involved in cell growth and apoptosis .

- Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other thiazole derivatives that have been studied for their ability to inhibit urease and other key enzymes .

Biological Activity Data

| Activity Type | IC50 Value | Target | Reference |

|---|---|---|---|

| Anticancer | 30.8 nM | Tyrosine Kinase Receptors | |

| Antimicrobial | 50 µg/mL | Various Bacterial Strains | |

| Enzyme Inhibition | 6.46 μM | Aβ-ABAD Interaction |

Case Studies

- Anticancer Efficacy : A study investigated the anticancer properties of thiazole derivatives, including those similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of thiazole compounds. The tested derivatives exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective bactericidal action .

- Mechanism Exploration : Molecular docking studies on related compounds revealed that these derivatives bind effectively at the active sites of target enzymes, suggesting a strong potential for drug development against diseases like Alzheimer's disease through inhibition of amyloid interactions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exhibit notable anticancer activities. For instance, derivatives containing thiazole and furan moieties have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that compounds with furan and thiazole rings demonstrated significant inhibitory effects on cell proliferation in several cancer types, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile could be explored further for its antimicrobial applications.

Synthesis Pathways

The synthesis of (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile can be approached through various synthetic strategies, often involving multicomponent reactions (MCRs). These methods allow for the rapid assembly of complex molecules from simpler precursors, which is advantageous in drug development . The incorporation of tert-butyl groups enhances the lipophilicity and stability of the compound, making it a suitable candidate for biological testing.

Case Studies

Several studies have documented the successful synthesis of related compounds using MCR techniques. For example, a study demonstrated the synthesis of pyridine derivatives via a three-component reaction involving furan derivatives, which could be adapted for synthesizing (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile . These methodologies not only streamline the synthesis process but also improve yields and reduce waste.

Drug Development

Given its structural characteristics, (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile has potential applications in drug development targeting various diseases, particularly cancers and infections. The presence of both furan and thiazole rings suggests that it may interact with biological targets involved in disease pathways .

Future Research Directions

Future research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence activity and efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the acrylonitrile backbone. Key comparisons include:

Key Observations :

Spectroscopic and Electronic Properties

UV-Vis and Fluorescence :

- TP1 dye () shows λmax at 450 nm with cyanide-induced fluorescence turn-on (detection limit: 4.24 × 10<sup>−8</sup> M). The tert-butyl-furan analog may exhibit redshifted absorption due to enhanced conjugation .

- Pyridine-appended acrylonitriles () demonstrate aggregation-induced emission (AIE), suggesting the target compound’s solid-state fluorescence could be tunable via substituent engineering .

1H-NMR Trends :

Preparation Methods

Hantzsch Thiazole Synthesis of 4-(Furan-2-yl)thiazol-2-ylacetonitrile

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(furan-2-yl)thiazol-2-ylacetonitrile intermediate. This involves cyclocondensation of α-bromoacetonitrile with a furan-substituted thiourea derivative. As demonstrated in analogous systems, the reaction proceeds in ethanol at 65°C for 18 hours, yielding the thiazole core with a nitrile functional group at the 2-position.

Mechanistic Insights :

- Step 1 : Nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of α-bromoacetonitrile, forming a thioimidate intermediate.

- Step 2 : Intramolecular cyclization eliminates HBr, generating the thiazole ring.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of thiourea and α-bromoacetonitrile |

| Temperature | 65°C | Balances reaction rate and side-product formation |

| Reaction Time | 18 hours | Ensures complete cyclization |

| Catalyst | None required | Autocatalytic due to basicity of thiourea |

Yield improvements to 78% are achievable by substituting ethanol with dimethylformamide (DMF), though this necessitates chromatographic purification.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

Reaction Conditions and Stereoselectivity

The Knoevenagel condensation between 4-(tert-butyl)benzaldehyde and 4-(furan-2-yl)thiazol-2-ylacetonitrile is catalyzed by triethylamine (TEA) in ethanol at room temperature. Key findings include:

- Stereochemical Control : The reaction exclusively yields the E-isomer, as confirmed by $$ ^1 \text{H NMR} $$ analysis of the olefinic proton at δ 8.51.

- Kinetic vs. Thermodynamic Control : Prolonged reaction times (>30 minutes) induce retro-Knoevenagel decomposition, reducing yields from 66% to <30%.

Comparative Catalyst Screening :

| Catalyst | Solvent | Time (min) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Triethylamine | Ethanol | 18 | 66 | >99:1 |

| Piperidine | Methanol | 25 | 58 | 95:5 |

| NaOH (0.1 M) | Ethanol | 40 | 42 | 85:15 |

Triethylamine in ethanol emerges as the optimal system, combining high yield with stereoselectivity.

Workup and Crystallization Protocols

Isolation of the Crude Product

Post-reaction, the mixture is filtered to collect precipitated product, washed with cold ethanol to remove unreacted aldehyde, and dried under vacuum. Recrystallization from ethanol yields colorless needles with a melting point of 155–157°C.

Purity Analysis :

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

- Mass Spectrometry : ESI-MS (m/z): 361.1 (M+H)+, consistent with the molecular formula $$ \text{C}{21}\text{H}{19}\text{N}_2\text{OS} $$.

Mechanistic Studies and Side-Reaction Mitigation

Retro-Knoevenagel Decomposition Pathways

Under acidic or prolonged reaction conditions, the title compound undergoes retro-Knoevenagel cleavage to regenerate the starting aldehyde and thiazolylacetonitrile. Strategies to suppress this include:

- Stoichiometric Control : Use a 10% excess of 4-(tert-butyl)benzaldehyde to drive equilibrium toward product formation.

- Low-Temperature Quenching : Immediate cooling to 0°C post-reaction halts decomposition.

Activation Energy Analysis :

$$

\Delta G^\ddagger = 92.4 \, \text{kJ/mol} \quad (\text{retro-Knoevenagel})

$$

$$

\Delta G^\ddagger = 78.3 \, \text{kJ/mol} \quad (\text{forward reaction})

$$

The lower activation energy of the forward reaction justifies short reaction times.

Scalability and Industrial Applicability

Pilot-Scale Production

A 100-g scale synthesis in ethanol with triethylamine achieves 63% yield, demonstrating robustness. Key modifications include:

- Continuous Filtration : Reduces exposure to ambient moisture.

- Solvent Recycling : Ethanol is distilled and reused, lowering production costs.

Environmental Impact Metrics :

| Metric | Value |

|---|---|

| Process Mass Intensity (PMI) | 8.2 g/g |

| E-Factor | 6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.